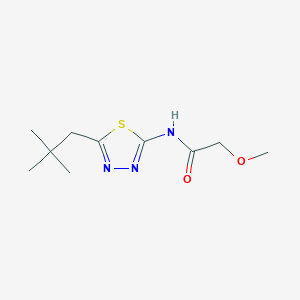
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea can block the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This can help to reduce inflammation and other autoimmune responses.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, joint damage, and skin lesions. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the signaling pathways of cytokine receptors and the role of JAK3 in autoimmune diseases. However, one limitation is that it is not specific to JAK3 and can also inhibit other JAK family members. This can lead to off-target effects and potential toxicity.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea. One direction is to further study its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more specific JAK3 inhibitors that can avoid off-target effects and potential toxicity. Additionally, there is a need to better understand the long-term safety and efficacy of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea in clinical use.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea involves a multi-step process that starts with the reaction of cyclopentylamine and thiourea to form 1-cyclopentylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 1-cyclopentyl-3-(4-chlorobenzenesulfonyl)thiourea. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to form 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in psoriasis, where it has been shown to improve skin lesions and reduce inflammation.
Propriétés
Nom du produit |
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
|---|---|
Formule moléculaire |
C12H17N3O2S2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O2S2/c13-19(16,17)11-7-5-10(6-8-11)15-12(18)14-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,16,17)(H2,14,15,18) |
Clé InChI |
LYTBEYNTLUDTIL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)

